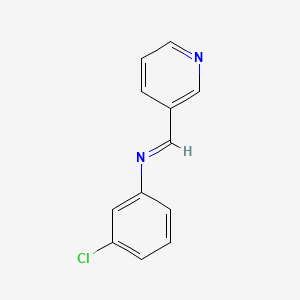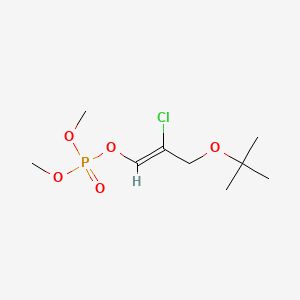
2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a phosphate group, a chloro substituent, and a tert-butoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-chloro-3-(1,1-dimethylethoxy)-1-propenyl alcohol with dimethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphates, phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphate metabolism.
Industry: It is utilized in the manufacture of pesticides, flame retardants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromo-2-chloro-3-(1,1-dimethylethoxy)propyl dimethyl phosphate: This compound has similar structural features but includes bromine atoms, which can alter its reactivity and applications.
2-Chloro-3-(1,1-dimethylethoxy)-1-allyl dimethyl phosphate: This compound has an allyl group instead of a propenyl group, affecting its chemical properties and uses.
Uniqueness
2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Propiedades
Número CAS |
3186-27-4 |
|---|---|
Fórmula molecular |
C9H18ClO5P |
Peso molecular |
272.66 g/mol |
Nombre IUPAC |
[(Z)-2-chloro-3-[(2-methylpropan-2-yl)oxy]prop-1-enyl] dimethyl phosphate |
InChI |
InChI=1S/C9H18ClO5P/c1-9(2,3)14-6-8(10)7-15-16(11,12-4)13-5/h7H,6H2,1-5H3/b8-7- |
Clave InChI |
GZYOOBPIOVWSJX-FPLPWBNLSA-N |
SMILES isomérico |
CC(C)(C)OC/C(=C/OP(=O)(OC)OC)/Cl |
SMILES canónico |
CC(C)(C)OCC(=COP(=O)(OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


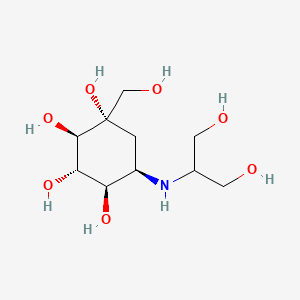
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)
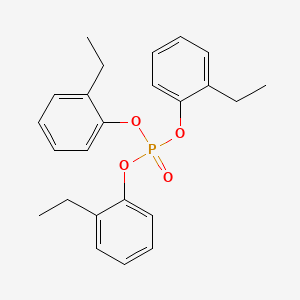
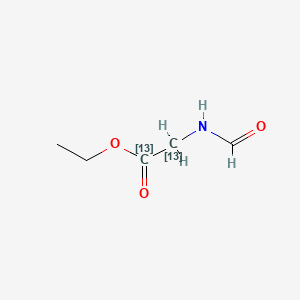
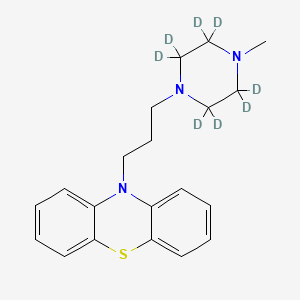
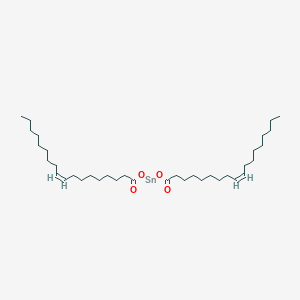


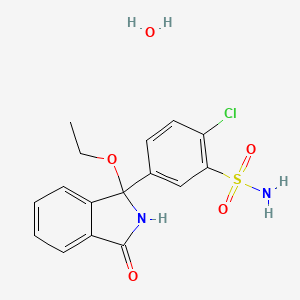
![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
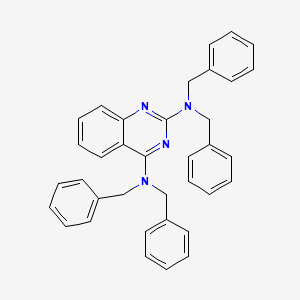
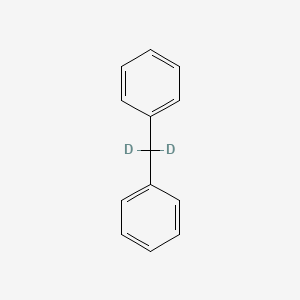
![4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)
